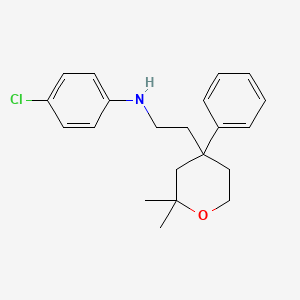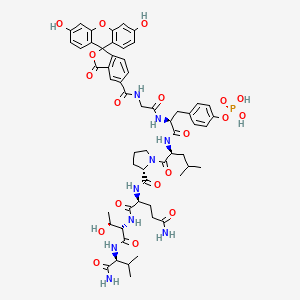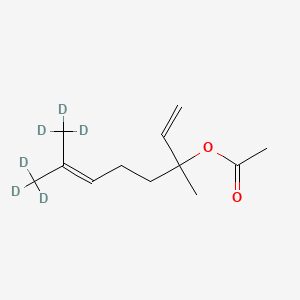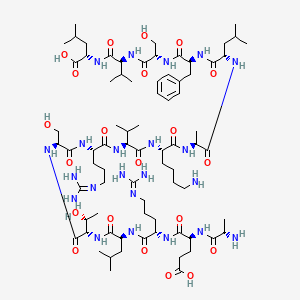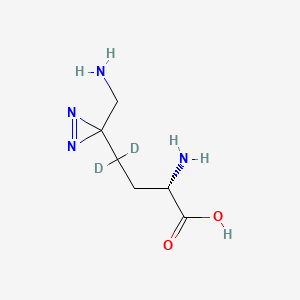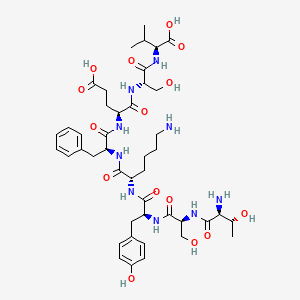
Multi-kinase-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Multi-kinase-IN-4 is a novel compound that functions as a multi-kinase inhibitor. It has shown significant potential in the treatment of various cancers by targeting multiple protein kinases simultaneously. This compound is designed to inhibit the activity of several kinases involved in cell proliferation, survival, and migration, making it a promising candidate for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Multi-kinase-IN-4 involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a quinazolin-4-one core, which is then modified to introduce various substituents that enhance its kinase inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and purity of the final product. This involves the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography. Quality control measures are implemented to ensure that the compound meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Multi-kinase-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its stability and efficacy.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different levels of kinase inhibition and may be further evaluated for their therapeutic potential.
Scientific Research Applications
Multi-kinase-IN-4 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying kinase inhibition and developing new kinase inhibitors.
Biology: The compound is used to investigate the role of kinases in cellular processes such as proliferation, apoptosis, and migration.
Medicine: this compound is being explored as a potential therapeutic agent for treating various cancers, including lung, breast, and colorectal cancers.
Industry: The compound’s ability to inhibit multiple kinases makes it a candidate for developing targeted cancer therapies and personalized medicine approaches.
Mechanism of Action
Multi-kinase-IN-4 exerts its effects by binding to the ATP-binding sites of multiple protein kinases, thereby inhibiting their activity. This inhibition disrupts the signaling pathways that promote cancer cell proliferation, survival, and migration. The molecular targets of this compound include kinases such as VEGFR2, EGFR, HER2, and CDK2. By simultaneously targeting these kinases, the compound can effectively hinder the growth and spread of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Regorafenib: A multi-kinase inhibitor that targets kinases involved in tumor angiogenesis and oncogenesis.
Sorafenib: Another multi-kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.
Sunitinib: A multi-kinase inhibitor that targets receptors involved in tumor growth and angiogenesis.
Uniqueness of Multi-kinase-IN-4
This compound stands out due to its broad-spectrum kinase inhibition and lower toxicity profile compared to other multi-kinase inhibitors. It has shown efficacy against a wide range of cancer cell lines and exhibits a good safety profile in normal cells. This makes it a promising candidate for further development and clinical evaluation.
Properties
Molecular Formula |
C21H20ClFN2OS |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-fluoro-3-[(E)-3-methylpent-2-enyl]quinazolin-4-one |
InChI |
InChI=1S/C21H20ClFN2OS/c1-3-14(2)10-11-25-20(26)18-12-17(23)8-9-19(18)24-21(25)27-13-15-4-6-16(22)7-5-15/h4-10,12H,3,11,13H2,1-2H3/b14-10+ |
InChI Key |
YVQVKOLWSCKSFG-GXDHUFHOSA-N |
Isomeric SMILES |
CC/C(=C/CN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=CC=C(C=C3)Cl)/C |
Canonical SMILES |
CCC(=CCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


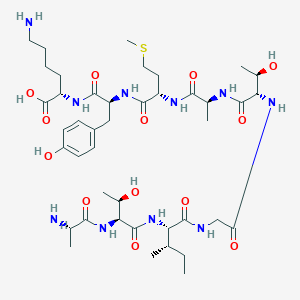
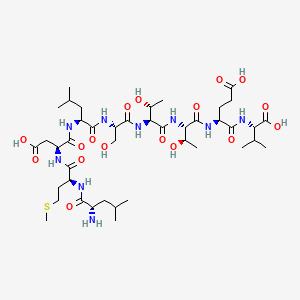

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)
